Inavolisib (GDC-0077) is a potent, third-generation, orally bioavailable small molecule engineered for high selectivity against the p110α isoform of phosphoinositide 3-kinase (PI3Kα). Unlike first-generation pan-PI3K inhibitors or other isoform-selective agents, Inavolisib possesses a dual mechanism of action: it not only inhibits the catalytic activity of PI3Kα but also specifically promotes the degradation of its oncogenic mutant forms. This compound was developed to provide a more precise tool for studying PI3K signaling, particularly in cancer models harboring *PIK3CA* gene mutations, by minimizing off-target effects associated with the inhibition of other PI3K isoforms like β, δ, and γ.
Substituting Inavolisib with other PI3Kα inhibitors like Alpelisib or Taselisib, or with pan-PI3K inhibitors, can lead to fundamentally different experimental outcomes. Inavolisib's value lies in its unique dual action of potent kinase inhibition combined with selective degradation of mutant p110α, a feature not present in Alpelisib. This degradation leads to more sustained pathway suppression than inhibition alone. Furthermore, its >300-fold selectivity for PI3Kα over other isoforms minimizes confounding off-target effects, particularly gastrointestinal toxicities linked to PI3Kδ inhibition and metabolic dysregulation from broader PI3K inhibition, which are more prominent with less selective agents like Taselisib. Therefore, replacing Inavolisib with an alternative can compromise experimental precision, reproducibility, and the ability to specifically probe the consequences of mutant PI3Kα degradation.
Inavolisib demonstrates a significantly improved selectivity profile compared to other PI3Kα inhibitors. Biochemical assays show it inhibits PI3Kα with a Ki of 0.034 nM, while being substantially less active against PI3Kβ (Ki = 99.7 nM), PI3Kδ (Ki = 12.2 nM), and PI3Kγ (Ki = 18.2 nM). This equates to a >360-fold selectivity for PI3Kα over PI3Kβ and >300-fold over other Class I isoforms. For comparison, Alpelisib (BYL719) has IC50 values of ~5 nM for PI3Kα, ~1200 nM for PI3Kβ, ~290 nM for PI3Kδ, and ~250 nM for PI3Kγ, indicating lower selectivity, particularly against the δ and γ isoforms. The earlier-generation inhibitor Taselisib (GDC-0032) also shows significant activity against PI3Kδ and PI3Kγ (Ki = 0.12 nM and 0.97 nM, respectively), which is linked to higher toxicity.
| Evidence Dimension | PI3K Isoform Selectivity (Ki, nM) |
| Target Compound Data | Inavolisib: α=0.034, β=99.7, δ=12.2, γ=18.2 |
| Comparator Or Baseline | Alpelisib (IC50, nM): α=~5, β=~1200, δ=~290, γ=~250 | Taselisib (Ki, nM): α=0.29, β=9.1, δ=0.12, γ=0.97 |
| Quantified Difference | Inavolisib is >360-fold more selective for PI3Kα over PI3Kβ, a significant improvement over comparators. |
| Conditions | Biochemical kinase assays. |
Higher selectivity reduces the risk of confounding data from off-target pathway modulation, ensuring that observed effects are directly attributable to PI3Kα inhibition.
A key differentiator for Inavolisib is its ability to induce the selective, proteasome-dependent degradation of mutant p110α protein, a mechanism not observed with the PI3Kα inhibitor Alpelisib (BYL719). In cellular assays, treatment with Inavolisib leads to a marked reduction in the levels of mutant p110α protein, while Alpelisib does not. This dual action of kinase inhibition and protein degradation results in a more profound and sustained suppression of downstream PI3K pathway signaling (e.g., pAKT levels) compared to inhibitors that only block enzymatic activity. This effect is particularly pronounced in cells with high receptor tyrosine kinase (RTK) activity, such as HER2-amplified models.
| Evidence Dimension | Mutant p110α Protein Degradation |
| Target Compound Data | Induces degradation of mutant p110α protein. |
| Comparator Or Baseline | Alpelisib (BYL719): Does not induce degradation of mutant p110α. |
| Quantified Difference | Qualitative mechanistic difference (degrader vs. non-degrader). |
| Conditions | Cell-based assays in *PIK3CA*-mutant cancer cell lines (e.g., HCC1954, KPL-4). |
This unique degradation mechanism provides a more complete and durable pathway shutdown, crucial for overcoming feedback loops and potentially yielding more definitive results in long-term cell culture or in vivo studies.
Inavolisib exhibits extraordinary potency against PI3Kα with an IC50 of 0.038 nM in biochemical assays. In cellular contexts, this translates to superior activity in *PIK3CA*-mutant cell lines compared to other inhibitors. For example, in a panel of *PIK3CA*-mutant cell lines with HER2 amplification, the mean IC50 for Inavolisib was ~20-fold lower than that for Alpelisib (BYL719). This enhanced potency leads to robust in vivo performance. In an HCC1954 (*PIK3CA* H1047R) breast cancer xenograft model, Inavolisib dosed at 50 mg/kg resulted in significant tumor regression, demonstrating greater efficacy than both Alpelisib and Taselisib at their respective maximum tolerated doses in similar models.
| Evidence Dimension | In Vitro Potency & In Vivo Efficacy |
| Target Compound Data | Biochemical IC50 = 0.038 nM; Induces tumor regression at 50 mg/kg in HCC1954 xenografts. |
| Comparator Or Baseline | Alpelisib: Biochemical IC50 = ~5 nM; Achieves tumor growth delay, but less frequently regression, in similar models. |
| Quantified Difference | ~20-fold lower cellular IC50 vs. Alpelisib in HER2-amplified, PIK3CA-mutant lines. |
| Conditions | In vitro cell viability assays (various *PIK3CA*-mutant cell lines); In vivo mouse xenograft models (e.g., HCC1954). |
Demonstrably greater potency and in vivo efficacy means that researchers can achieve more significant and reproducible results, often at lower concentrations, providing a clearer and more robust experimental window.
For studies requiring unambiguous attribution of effects to PI3Kα, Inavolisib's exceptional selectivity over β, δ, and γ isoforms is critical. It avoids the confounding cellular responses that can be triggered by less selective agents, making it the right tool for precisely dissecting the role of mutant PI3Kα in downstream pathways like AKT/mTOR activation.
Inavolisib's dual ability to inhibit and degrade mutant p110α provides a more durable and profound suppression of the target pathway in vivo. This makes it the preferred compound for xenograft or patient-derived xenograft (PDX) models where overcoming pathway reactivation via feedback loops is essential for achieving significant tumor growth inhibition or regression.
Because Inavolisib's mechanism includes target degradation—a feature absent in Alpelisib—it serves as a critical tool for studying or overcoming resistance mechanisms that may develop against pure kinase inhibitors. It allows researchers to test whether eliminating the mutant oncoprotein itself, rather than just inhibiting it, can circumvent resistance.
The degradation-inducing activity of Inavolisib is enhanced in cellular contexts with high receptor tyrosine kinase (RTK) signaling. This makes it a uniquely powerful reagent for studying PI3K signaling in specific cancer subtypes, such as HER2-positive models, where it exhibits significantly greater potency than non-degrading inhibitors like Alpelisib.